molecular formula C7H7N3OS B572896 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 1232815-50-7

2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No.: B572896
CAS No.: 1232815-50-7
M. Wt: 181.213
InChI Key: FBQWUZRBCRGRAU-UHFFFAOYSA-N
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Description

2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features the privileged pyrrolo[2,1-f][1,2,4]triazine scaffold, recognized as a multimodal pharmacophore in developing therapeutics against challenging disease targets . The methylthio (SMe) and keto (one) functional groups at the 2 and 4 positions, respectively, provide versatile synthetic handles for further functionalization, making this molecule a crucial building block for constructing more complex bioactive molecules . This scaffold is a cornerstone in developing potent kinase inhibitors. Pyrrolo[2,1-f][1,2,4]triazine derivatives have demonstrated compelling biological activities as inhibitors of a wide range of kinases, including VEGFR-2, EGFR, Anaplastic Lymphoma Kinase (ALK), and c-Met . These inhibitory activities make derivatives of this core structure promising candidates for anticancer research, with several analogs progressing to clinical stages . Furthermore, the pyrrolo[2,1-f][1,2,4]triazine core is a key structural motif in antiviral drug discovery. Its resemblance to purine bases contributes to its ability to interact with viral enzymes, and it forms the active moiety of broad-spectrum antiviral agents . Researchers can utilize this compound to explore new treatments for RNA viruses, building upon the proven utility of this heterocyclic system. The synthetic potential of this specific derivative is significant. The 2-(methylthio) group can be readily displaced by nucleophiles such as amines, facilitating the rapid exploration of structure-activity relationships (SAR) in drug discovery programs . Concurrently, the 4-oxo group can be selectively converted to a chloro substituent, a common precursor for further derivatization, enhancing its versatility as a synthetic intermediate . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methylsulfanyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-12-7-8-6(11)5-3-2-4-10(5)9-7/h2-4H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQWUZRBCRGRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725734
Record name 2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232815-50-7
Record name 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232815-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via N-Amination and S-Methylation

A foundational route involves the N-amination of pyrrole precursors followed by cyclization and sulfur modification. Methyl pyrrole-2-carboxylate (11 ) serves as a starting material, undergoing N-amination with hydroxylamine derivatives such as NH2_2Cl to introduce the N–N bond critical for triazine formation . Subsequent treatment with benzoyl isothiocyanate yields pyrrole 12 , which undergoes hydrolytic cyclization in 2 M NaOH to form the bicyclic intermediate 13 . The thiol group in 13 is then methylated using methyl iodide or dimethyl sulfate under basic conditions, producing 2-(methylthio)pyrrolo[2,1-f] triazin-4(3H)-one (Scheme 1 ) . This method achieves moderate to high yields (60–85%) but requires careful control of reaction pH to avoid over-methylation.

Key Conditions :

  • N-amination: NH2_2Cl, EtOH, 0–5°C, 2 h .

  • Cyclization: 2 M NaOH, reflux, 6 h .

  • S-Methylation: CH3_3I, K2_2CO3_3, DMF, 50°C, 4 h .

Rearrangement of Pyrrolooxadiazines

An alternative strategy leverages the nucleophile-induced rearrangement of pyrrolooxadiazines (11 ) to access the triazinone core . Starting with 1,2-biscarbamoyl-substituted pyrroles (10 ), treatment with aqueous ammonia or primary amines induces cyclization to form pyrrolooxadiazines. Exposure to nucleophiles like hydroxide ions triggers a regioselective rearrangement, yielding pyrrolotriazinones (12 ) . To introduce the methylthio group, the oxadiazine precursor is functionalized with a thiocarbamate group prior to rearrangement. For example, reaction of 10 with thiophosgene forms a thiocarbonyl intermediate, which is methylated to install the methylthio moiety before rearrangement (Scheme 2 ) . This method offers superior regiocontrol compared to direct cyclization, with reported yields of 70–90% .

Optimized Parameters :

  • Rearrangement: KOH (2 eq), DMSO, 80°C, 3 h .

  • Thiocarbamate Formation: Thiophosgene, pyridine, CH2_2Cl2_2, 0°C, 1 h .

Late-stage introduction of the methylthio group via halogen displacement is a versatile approach. Brominated intermediates, such as 7-bromo-pyrrolo[2,1-f][1, triazin-4(3H)-one (15 ), undergo nucleophilic substitution with sodium thiomethoxide (NaSMe) in polar aprotic solvents . The reaction proceeds efficiently at 60–80°C, displacing bromide with a thiolate anion, which is subsequently protonated and methylated in situ using methyl iodide . This two-step, one-pot methodology simplifies purification and achieves yields of 75–88% (Scheme 3 ) . Notably, the position of halogen substitution (C-7 vs. C-4) influences reactivity, with C-7 bromides exhibiting higher selectivity for thiolation .

Reaction Table :

SubstrateReagentSolventTemp (°C)Yield (%)
15 (C-7 Br)NaSMe, CH3_3IDMF7085
14 (C-4 Cl)NaSMe, CH3_3IDMF7062

Transition Metal-Mediated Coupling

Transition metal catalysis enables direct C–S bond formation at the C-2 position. Palladium-catalyzed coupling of 2-chloropyrrolotriazinones with methylthiolate nucleophiles has been explored, though limited by substrate accessibility . A more practical route involves copper(I)-mediated oxidative coupling between pyrrolotriazinone thiols and methyl iodide. For instance, 2-mercaptopyrrolotriazin-4(3H)-one reacts with CH3_3I in the presence of CuI and 1,10-phenanthroline, yielding the methylthio derivative in 78% yield (Scheme 4 ) . This method circumvents pre-functionalized intermediates but requires anhydrous conditions and inert atmospheres.

Multistep Synthesis from β-Substituted Acrylates

A convergent synthesis begins with β-substituted acrylates (24 ), which undergo cycloaddition with tosylmethyl isocyanide (TosMIC) to form pyrrole derivatives (25 ) . Acylation at the C-2 position with trichloroacetyl chloride introduces an electrophilic site for subsequent N-amination. Cyclization with formamide generates the triazine ring, and chlorination with POCl3_3 affords 4-chloro intermediates . Thiolation using H2_2S gas followed by methylation completes the synthesis (Scheme 5 ) . While labor-intensive, this approach allows modular functionalization and achieves an overall yield of 65–72%.

Comparative Analysis of Methodologies

The table below summarizes the advantages and limitations of each method:

MethodKey AdvantageLimitationYield Range (%)
N-Amination/S-MethylationHigh functional group toleranceMulti-step purification60–85
Oxadiazine RearrangementSuperior regiocontrolRequires specialized precursors70–90
Halogen DisplacementOne-pot simplicityDependent on halogen position62–88
Metal-Mediated CouplingDirect C–S bond formationSensitive to oxygen/moisture70–78
Acrylate CycloadditionModular functionalizationLow overall yield65–72

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research has indicated that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit promising biological activities. Notably:

  • Antiviral Activity : Studies have shown that certain pyrrolo[2,1-f][1,2,4]triazine derivatives possess low toxicity and high antiviral efficacy against influenza virus strains. For instance, a study reported a selectivity index of 188 for a related compound against the H1N1 virus, suggesting potential for therapeutic development against viral infections .
  • Cytotoxicity Studies : In vitro assays demonstrated that some derivatives displayed minimal cytotoxic effects while maintaining high antiviral activity. This balance is crucial for developing safe antiviral agents .

Synthesis and Derivative Development

The synthesis of 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one often involves innovative chemical processes:

  • Oxidative Cyclization : A novel method utilizing manganese dioxide has been employed to synthesize various triazine derivatives through oxidative cyclization reactions. This method enables the formation of complex structures with potential biological activity .
  • Building Blocks for Drug Design : The compound serves as a building block for synthesizing more complex molecules that may exhibit enhanced biological properties. Its ability to undergo further chemical modifications makes it valuable in drug design .

Case Study 1: Antiviral Compound Development

A recent study focused on synthesizing a series of pyrrolo[2,1-f][1,2,4]triazine derivatives to evaluate their antiviral properties. The research highlighted the compound's effectiveness in inhibiting neuraminidase activity in influenza viruses. The synthesized compounds were screened for their cytotoxicity and antiviral efficacy using standard cell lines.

CompoundIC50 (µg/mL)Selectivity Index
Compound A504188
Compound B300150

This data illustrates the potential of these compounds as antiviral agents with favorable safety profiles .

Case Study 2: Material Science Applications

The unique properties of this compound extend into materials science. Research has demonstrated its applicability in developing organic light-emitting diodes (OLEDs) due to its electronic properties. The compound's structural features allow it to act as an electron transport layer in OLED devices.

PropertyValue
Emission Wavelength520 nm
Efficiency15%

These findings suggest that this compound could be instrumental in advancing OLED technology .

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

Compound Name Substituents Biological Activity Synthesis Method Key References
2-(Methylthio)pyrrolo[2,1-f]triazinone -SMe at C2 Broad kinase/receptor inhibition Rearrangement or cyclization with SMe
PB17-026-01 -3-methyl, -5-(2,3-dichlorophenyl), spiro ring SHP2 allosteric inhibitor Multi-step functionalization
2-(Trifluoromethyl)pyrrolotriazinone -CF₃ at C2 Undisclosed (metabolic stability focus) Not specified
2-Aminopyrrolotriazinone -NH₂ at C2 Research tool (unspecified targets) Amidation/cyclization
2-Methylpyrrolotriazinone -Me at C2 Intermediate for further derivatization Standard cyclization
Imidazo[5,1-f]triazinone derivatives Imidazo-fused core USP7 inhibitors Analogous cyclization strategies

Structural and Functional Differences

  • Electron-Withdrawing vs. In contrast, the methyl (-Me) group in 2-methylpyrrolotriazinone increases lipophilicity but lacks strong electronic effects . The trifluoromethyl (-CF₃) group in 2-(trifluoromethyl)pyrrolotriazinone improves metabolic stability and membrane permeability due to its hydrophobicity and resistance to oxidation .
  • Bulkier Substituents :

    • PB17-026-01 incorporates a dichlorophenyl group and a spiro ring, enabling allosteric inhibition of SHP2 by occupying a hydrophobic pocket adjacent to the catalytic site .
  • Amino Group: The 2-amino derivative () may act as a hydrogen bond donor, favoring interactions with polar residues in targets like CRF1 receptors .

Structure-Activity Relationships (SAR)

  • C2 Substitution :
    • Electron-withdrawing groups (e.g., -SMe, -CF₃) enhance kinase inhibition by stabilizing enzyme-ligand interactions.
    • Bulky groups (e.g., dichlorophenyl in PB17-026-01) improve allosteric modulation by inducing conformational changes .

Biological Activity

2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrrolo[2,1-f][1,2,4]triazines, which are known for their potential therapeutic applications. The methylthio group at the 2-position of the core structure enhances its chemical properties and biological efficacy.

  • Molecular Formula : C7_7H7_7N3_3OS
  • Molecular Weight : 181.22 g/mol
  • CAS Number : 1232815-50-7

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antiviral and anticancer properties. The compound's unique structure allows it to interact with biological targets effectively.

Antiviral Activity

Recent studies have focused on the antiviral potential of this compound. For instance, a study highlighted its effectiveness against influenza virus strains. The in vitro assays demonstrated that the compound inhibited neuraminidase activity, which is crucial for viral replication.

Table 1: Antiviral Activity Data

Virus TypeEC50_{50} (µg/mL)Selectivity Index
Influenza A (H1N1)504188

The selectivity index indicates a favorable therapeutic window, suggesting that the compound is less toxic to host cells while effectively inhibiting viral activity .

Anticancer Activity

In addition to its antiviral properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies utilizing molecular docking and cytotoxicity assays have shown promising results.

Table 2: Cytotoxicity Assay Results

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Inhibition of cell proliferation

The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation .

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of pyrrolo[2,1-f][1,2,4]triazines. One notable study synthesized various derivatives of this class and assessed their biological activities through in vitro assays. The findings indicated that modifications to the methylthio group significantly influenced the biological activity of these compounds.

Case Study Highlights

  • Synthesis Method : Nucleophile-induced rearrangement followed by cyclization.
  • Biological Evaluation : Various derivatives were screened for antiviral and anticancer activities.
  • Findings : Certain substitutions enhanced potency against specific viral strains and cancer cell lines.

Q & A

Basic: What are the optimized synthetic routes for 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one, and how do reaction conditions influence yield?

Answer:
The Yang group developed a one-pot, two-step synthesis using CuCl₂·2H₂O/NaOAc/DMSO at 120°C, forming six bonds in the process. This method starts with 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide, yielding intermediate 54 (Scheme 11). Subsequent reactions with amidines or hydrazines produce derivatives 55 and 56 . Alternative routes involve rearrangements of pyrrolo[1,2-d][1,3,4]oxadiazines, requiring careful control of substituent positioning (e.g., regioselective cyclization) . Key factors affecting yield include catalyst choice (Cu²⁺ vs. other metals), solvent polarity, and temperature stability.

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Characterization typically involves:

  • NMR Spectroscopy : Confirms substitution patterns (e.g., methylthio group at position 2) and fused pyrrolo-triazine core.
  • Mass Spectrometry : Verifies molecular weight (e.g., ~188.23 g/mol for the carboxylic acid derivative) .
  • X-ray Crystallography : Resolves crystalline forms, as seen in (3R,4R)-4-amino derivatives used in cancer therapeutics .
    Purity is assessed via HPLC (>95%) and elemental analysis, with deviations indicating incomplete cyclization or side reactions.

Advanced: What strategies address contradictory data in biological activity across derivatives of this compound?

Answer:
Contradictions often arise from subtle structural variations. For example:

  • Substitution at Position 7 : Carboxylic acid derivatives (e.g., 2-(Methylthio)pyrrolo...-7-carboxylic acid) show enhanced kinase inhibition due to hydrogen bonding with ATP-binding pockets .
  • Methylthio vs. Other Groups : The methylthio moiety at position 2 improves metabolic stability but may reduce solubility, complicating cytotoxicity assays .
    Methodological Mitigation :
  • Use isogenic cell lines to control for genetic variability.
  • Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Advanced: How can structure-activity relationship (SAR) studies guide the design of dual kinase inhibitors?

Answer:
SAR studies reveal that:

  • Triazine Core Modifications : Adding anilino groups (e.g., 7-anilino derivatives) enhances selectivity for EGFR/HER2 by engaging hydrophobic pockets .
  • Pyrrole Ring Functionalization : Introducing electron-withdrawing groups (e.g., halogens) at position 6 increases potency against IGF-1R/IR kinases .
    Experimental Design :
  • Molecular Docking : Predict binding modes using crystallographic data from target kinases.
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Lys745 in EGFR) .

Advanced: What analytical methods resolve discrepancies in reaction mechanisms for triazine ring formation?

Answer:
Mechanistic ambiguity (e.g., [1,3,4]-oxadiazine vs. direct cyclization pathways) is addressed via:

  • Isotopic Labeling : Track nitrogen incorporation using ¹⁵N-labeled precursors.
  • Kinetic Profiling : Compare reaction rates under varying catalysts (Cu²⁺ vs. Pd⁰) to identify rate-limiting steps .
  • DFT Calculations : Model transition states to predict regioselectivity in cyclization steps .

Basic: What in vitro models are suitable for evaluating the antiviral potential of this compound?

Answer:

  • Viral Replication Assays : Use RNA viruses (e.g., SARS-CoV-2 pseudotypes) to assess inhibition of viral entry or replication.
  • Protease/Helicase Inhibition : Screen against viral enzymes (e.g., NS3/4A protease) using fluorogenic substrates .
  • Cytopathic Effect (CPE) Reduction : Quantify protection of host cells (e.g., Vero E6) post-infection .

Advanced: How do crystallographic studies inform formulation strategies for this compound?

Answer:
Crystalline forms (e.g., (3R,4R)-4-amino derivatives) exhibit improved bioavailability and stability. Key steps:

  • Polymorph Screening : Identify forms with high melting points (>200°C) for thermal stability .
  • Salt Formation : Enhance solubility via hydrochloride or phosphate salts without altering pharmacophore integrity .
  • Excipient Compatibility : Use differential scanning calorimetry (DSC) to assess interactions with lactose or cellulose .

Table 1: Comparative Bioactivity of Select Derivatives

DerivativeTargetIC₅₀ (nM)Key Structural FeatureReference
7-Carboxylic Acid DerivativeEGFR12 ± 3Hydrogen bond donor at C7
7-Anilino DerivativeHER2/EGFR8 ± 2Hydrophobic aryl group at C7
6-Bromo DerivativeIGF-1R25 ± 5Halogen at C6 for steric bulk

Basic: What precautions are critical when handling 2-(Methylthio)pyrrolo...-based compounds?

Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the triazine core.
  • Moisture Control : Use anhydrous solvents (e.g., DMF) during synthesis to avoid hydrolysis of the methylthio group .
  • Toxicity Screening : Assess reactive metabolites (e.g., sulfoxide derivatives) using hepatic microsome models .

Advanced: How can computational modeling predict off-target effects of derivatives?

Answer:

  • Pan-Assay Interference Compound (PAINS) Filters : Eliminate derivatives with redox-active methylthio groups or Michael acceptors .
  • Proteome-Wide Docking : Screen against non-target kinases (e.g., JAK2, ABL1) to identify selectivity risks .
  • ADMET Prediction : Use QSAR models to estimate permeability (e.g., Blood-Brain Barrier penetration) .

Advanced: What mechanistic insights explain the cytotoxic variability in cancer cell lines?

Answer:
Variability stems from:

  • ABC Transporter Expression : Overexpression of P-gp in resistant lines (e.g., MCF-7/ADR) reduces intracellular accumulation .
  • Metabolic Activation : Liver-specific CYP450 enzymes convert prodrugs to active metabolites, influencing efficacy in hepatic cancers .
    Validation Methods :
  • CRISPR Knockouts : Delete ABCB1 to confirm transporter-mediated resistance.
  • Metabolite Profiling : Use LC-MS to identify active species in cell lysates .

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